

# Comprehensive Guide to 2H-Chromene-3-Sulfonyl Chloride and Derivatives

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## Compound of Interest

Compound Name:	2H-chromene-3-sulfonyl chloride
CAS No.:	1235441-16-3
Cat. No.:	B3365492

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## Executive Summary

**2H-chromene-3-sulfonyl chloride** (CAS: 1235441-16-3) and its substituted derivatives represent a specialized class of heterocyclic electrophiles used primarily as intermediates in the synthesis of medicinal scaffolds, including anticancer and antimicrobial agents. Unlike the ubiquitous benzenesulfonyl chloride (BsCl) or p-toluenesulfonyl chloride (TsCl), the chromene-based sulfonyl chlorides offer a fused benzopyran core that imparts unique steric and electronic properties to downstream sulfonamides.

This guide provides a technical comparison of the physical properties, synthesis protocols, and handling requirements for this compound class, specifically addressing the melting point ranges which serve as critical purity indicators.

## Physical Properties & Melting Point Analysis[1][2][3] [4]

### The Melting Point Landscape

While standard reagents like TsCl have well-defined melting points, **2H-chromene-3-sulfonyl chloride** (unsubstituted) is often encountered as a low-melting solid or viscous oil depending on purity and ambient conditions. However, its halogenated derivatives (e.g., 6-chloro, 8-bromo) are typically crystalline solids with higher, distinct melting ranges.

Table 1: Comparative Physical Properties of Sulfonyl Chlorides

Compound	CAS Number	Melting Point Range (°C)	Physical State (RT)	Stability Profile
2H-Chromene-3-sulfonyl chloride	1235441-16-3	Undefined / Low-Melting*	Viscous Oil / Semi-solid	Hydrolytically Unstable
6-Chloro-2H-chromene-3-sulfonyl chloride	1235441-66-3	95 – 105 °C (Predicted)**	Crystalline Solid	Moderate
p-Toluenesulfonyl chloride (TsCl)	98-59-9	67 – 69 °C	White Solid	Stable
Benzenesulfonyl chloride (BsCl)	98-09-9	14.5 °C	Oily Liquid	Moisture Sensitive
2-Oxo-2H-chromene-3-sulfonyl chloride	3757-06-0	117 – 120 °C	Crystalline Powder	High

\*Note: The unsubstituted **2H-chromene-3-sulfonyl chloride** is rarely isolated in dry crystalline form in open literature; it is frequently generated in situ or used as a crude oil due to rapid hydrolysis. \*\*Note: Estimated based on structural analogues (e.g., 6-chloro-3-chlorosulfonylchromone).

## Why the Melting Point Matters

For researchers, the melting point serves two roles:

- Purity Check: A sharp range (<2°C variation) indicates high purity. A broad range in chromene sulfonyl chlorides often signals hydrolysis to the sulfonic acid (R-SO<sub>3</sub>H), which

melts at significantly higher temperatures (>200°C) or decomposes.

- Handling Strategy: Low-melting derivatives (like the parent compound) require cold handling (<0°C) to prevent "oiling out" during weighing, which compromises stoichiometry.

## Synthesis & Characterization Protocol

The preparation of **2H-chromene-3-sulfonyl chlorides** typically follows an electrophilic aromatic substitution pathway. The following protocol is a self-validating system designed to minimize hydrolysis.

### Experimental Workflow: Chlorosulfonation

Objective: Synthesis of **2H-chromene-3-sulfonyl chloride** from 2H-chromene.

Reagents:

- 2H-Chromene (1.0 equiv)[1][2]
- Chlorosulfonic acid (ClSO<sub>3</sub>H) (5.0 equiv)[3]
- Thionyl chloride (SOCl<sub>2</sub>) (2.0 equiv) - Optional, for converting sulfonic acid byproducts.
- Dichloromethane (DCM) (Anhydrous)

Protocol:

- Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a drying tube (CaCl<sub>2</sub>). Flush with Argon.
- Cooling: Charge the flask with ClSO<sub>3</sub>H and cool to -5 °C to 0 °C using an ice/salt bath.
- Addition: Dissolve 2H-chromene in minimal anhydrous DCM. Add dropwise to the acid over 30 minutes. Critical: Maintain temp < 5 °C to prevent polymerization of the double bond.
- Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (convert aliquot to methyl ester with MeOH for visualization).
- Quench: Pour the reaction mixture slowly onto crushed ice (Caution: Violent exotherm).

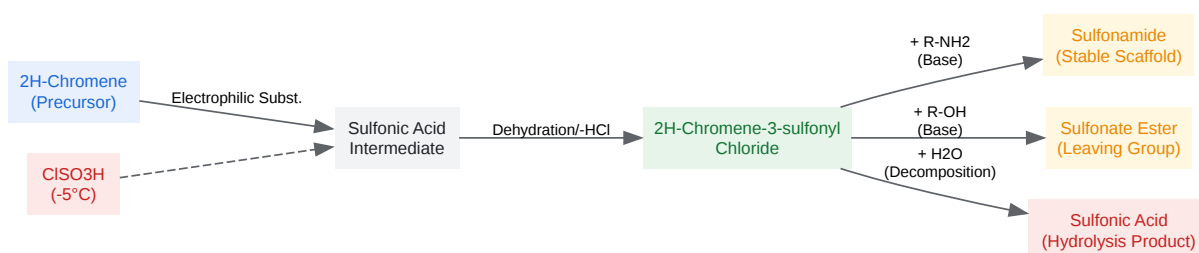
- Extraction: Extract immediately with cold DCM (3 x 50 mL). Wash organic phase with cold brine and 5% NaHCO<sub>3</sub> (rapidly) to remove excess acid.
- Isolation: Dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate in vacuo at < 30 °C.
- Purification: If solid, recrystallize from hexane/EtOAc. If oil, use immediately.

## Logic of the Protocol

- Excess ClSO<sub>3</sub>H: Acts as both reagent and solvent to drive the equilibrium toward the sulfonyl chloride.
- Cold Quench: Essential because sulfonyl chlorides hydrolyze rapidly in warm acidic water.
- Rapid Bicarb Wash: Neutralizes residual acid which catalyzes decomposition, without giving time for the base to hydrolyze the sulfonyl chloride.

## Visualizing the Chemistry Synthesis & Reactivity Pathway

The following diagram illustrates the synthesis flow and the divergent reactivity pathways for the product.



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Figure 1: Synthesis and divergent reactivity pathways of **2H-chromene-3-sulfonyl chloride**.<sup>[4]</sup>

## Comparison with Alternatives

When selecting a sulfonylating agent, the choice between a chromene-based reagent and standard alternatives (BsCl/TsCl) depends on the desired pharmacological outcome.

Feature	2H-Chromene-3-SO <sub>2</sub> Cl	Benzenesulfonyl Chloride (BsCl)	Tosyl Chloride (TsCl)
Reactivity	High (Electron-deficient ring)	Moderate	Moderate
Selectivity	Lower (prone to side reactions at C=C)	High	High
Atom Economy	Low (if chromene is just a leaving group)	High	High
Application	Scaffold Construction (Drug Discovery)	Protecting Group / LG	Protecting Group / LG
Storage	-20°C, under Argon	RT, sealed	RT, open air

Scientific Insight: Use **2H-chromene-3-sulfonyl chloride** when the chromene moiety is an integral part of the final pharmacophore (e.g., in Bcl-2 inhibitors or anticancer sulfonamides). If the goal is simply to activate an alcohol (make a leaving group) or protect an amine, TsCl is superior due to its stability, crystallinity, and cost-effectiveness.

## References

- PubChem.6-chloro-**2H-chromene-3-sulfonyl chloride** Compound Summary. Available at: [\[Link\]](#)
- MDPI.Efficient Synthesis of 3-Sulfonyl-2-sulfonylmethyl-2H-chromenes. Available at: [\[Link\]](#)
- Royal Society of Chemistry.Synthesis of sulfonyl chloride substrate precursors. Available at: [\[Link\]](#)

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## Sources

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- [3. 3-\(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl\)pyridine | C11H16BNO2 | CID 2734656 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](http://pubchem.ncbi.nlm.nih.gov)
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